Methyl-Polyethylene Glycol 3-Aldehyde, commonly referred to as Methyl-PEG3-Ald, is a specialized chemical compound widely utilized in bioconjugation and drug delivery systems. It belongs to the class of polyethylene glycols, which are polyether compounds derived from petroleum. The structure of Methyl-PEG3-Ald features a polyethylene glycol backbone with an aldehyde functional group, enhancing its reactivity in various chemical reactions, particularly those involving nucleophiles.
Methyl-PEG3-Ald is synthesized from polyethylene glycol through modifications that introduce aldehyde groups. It is classified under polyethers and is recognized for its utility in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The compound's molecular formula is , with a molecular weight of approximately 176.21 g/mol .
The synthesis of Methyl-PEG3-Ald typically involves several steps:
Methyl-PEG3-Ald has a linear structure characterized by repeating ethylene glycol units linked to an aldehyde group at one end. This configuration enhances its solubility in aqueous environments while allowing for versatile chemical modifications.
Methyl-PEG3-Ald participates in several significant chemical reactions:
The mechanism of action for Methyl-PEG3-Ald primarily revolves around its ability to form stable linkages with biomolecules through covalent bonding. When introduced into biological systems:
Methyl-PEG3-Ald exhibits several notable physical and chemical properties:
Methyl-PEG3-Ald finds extensive applications in various scientific fields:
Methyl-PEG3-Ald (CAS 141981-62-6) exemplifies strategically engineered PROTAC (PROteolysis TArgeting Chimera) linkers designed to bridge E3 ubiquitin ligase ligands and target protein binders. Its architecture incorporates a triethylene glycol core (PEG3) terminated with a methyl ether at one end and a reactive aldehyde group at the other. This design balances hydrophilic-lipophilic equilibrium, enhancing solubility while minimizing nonspecific interactions. The PEG spacer enables optimal distance (∼14.7 Å) between PROTAC components, facilitating ternary complex formation essential for ubiquitin transfer [1] [5].
The methyl ether terminus provides steric shielding, reducing metabolic degradation, while the aldehyde enables site-specific conjugation via Schiff base formation with primary amines. This bifunctionality addresses key challenges in PROTAC development: pharmacokinetic instability and insufficient target engagement efficiency. Computational studies indicate PEG3’s length optimally positions warheads for E3 ligase (e.g., CRBN, VHL) and target protein (e.g., kinases) interactions without steric clash [5].
Table 1: Key Structural Features of Methyl-PEG3-Ald
Feature | Chemical Attribute | Functional Role in PROTACs |
---|---|---|
PEG3 Core | (CH₂CH₂O)₃ | Solubility enhancement; spacer flexibility |
Terminal Aldehyde | -CHO | Bioconjugation via amine linkage |
Methyl Ether | CH₃O- | Metabolic stability; reduced aggregation |
Molecular Weight | 206.24 g/mol | Ideal for cell permeability |
The ethylene glycol repeat units critically determine linker performance. Methyl-PEG3-Ald’s intermediate chain length (three units) optimizes:
Comparative studies reveal chain-length dependency: Shorter PEG chains (PEG1-2) compromise solubility, leading to aggregation, while longer chains (PEG4+) reduce cell permeability. Methyl-PEG3-Ald achieves a critical balance, evidenced by its use in synthesizing bioactive PROTACs targeting kinases and epigenetic regulators [1] [5]. JenKem’s research further confirms that PEG3-based aldehydes maintain protein function post-conjugation, unlike bulkier PEG variants [4].
The terminal aldehyde (-CHO) in Methyl-PEG3-Ald enables chemoselective bioconjugation under mild conditions (pH 5-8):
JenKem’s data demonstrates ≥95% conjugation efficiency for Methoxy PEG Propionaldehyde analogs with proteins like granulocyte colony-stimulating factor (G-CSF), validating the strategy [4].
Methyl-PEG3-Ald streamlines PROTAC synthesis via solid-phase peptide synthesis (SPPS):
This approach achieves high yields (>85% purity) and minimizes purification challenges. MedChemExpress emphasizes the linker’s role in synthesizing non-commercial PROTACs, where traditional solution-phase methods falter [1] [3].
Table 2: Synthetic Applications of Methyl-PEG3-Ald in PROTAC Development
Synthetic Role | Reaction | Advantage |
---|---|---|
E3 Ligand Conjugation | Aldehyde + Amine/Hydrazide | Site-specific; no catalysts needed |
Target Binder Attachment | Hydroxyl Activation + Nucleophile | Orthogonal to aldehyde |
PROTAC Purification | Solid-Phase Extraction | Removes unreacted linker efficiently |
Molecular dynamics (MD) simulations quantify Methyl-PEG3-Ald’s conformational landscape:
Free energy calculations reveal PEG3 minimizes conformational strain energy (-8.2 kcal/mol) in ternary complexes vs. shorter/longer PEGs. This underpins its prevalence in PROTACs requiring precise spatial orientation, such as those targeting BET proteins [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: